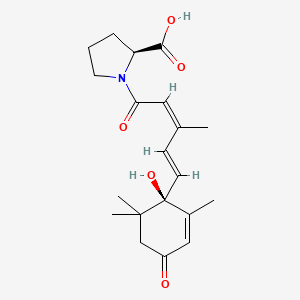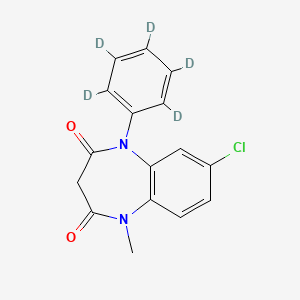![molecular formula C17H13N3O B13445381 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 is a complex organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia can lead to the formation of various indole derivatives . Industrial production methods often involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Analyse Des Réactions Chimiques
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition-metal complexes, leading to the formation of oxidized products.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the indole ring.
Cycloaddition: Indole-based cycloaddition reactions are powerful tools for constructing complex heterocyclic structures.
Common reagents used in these reactions include transition-metal catalysts, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a simpler structure.
Etodolac: A synthetic indole derivative used as an anti-inflammatory drug.
The uniqueness of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C17H13N3O |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
N-(2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylphenyl)hydroxylamine |
InChI |
InChI=1S/C17H13N3O/c21-19-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-18-11-17(15)20/h1-11,19,21H/i5D,6D,7D,8D |
Clé InChI |
LECLBYWFRKFHIQ-KDWZCNHSSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NO)[2H])[2H])N2C3=CC=CC=C3C4=C2C=NC=C4)[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)NO)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


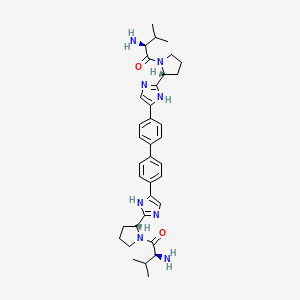
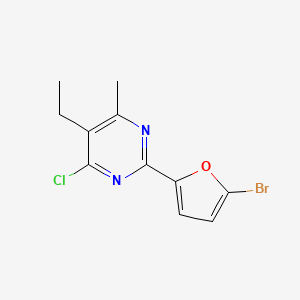

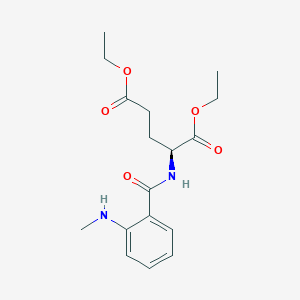

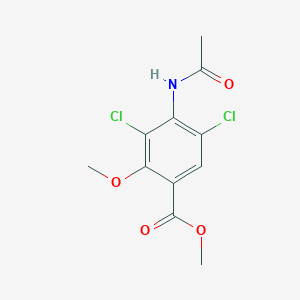
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
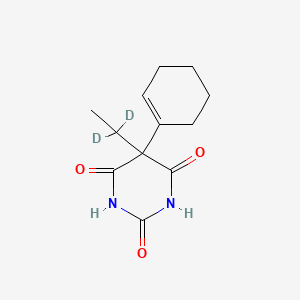
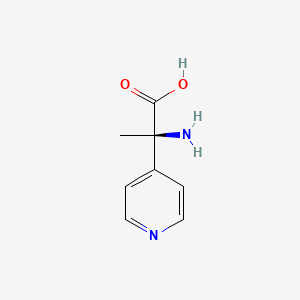
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)
